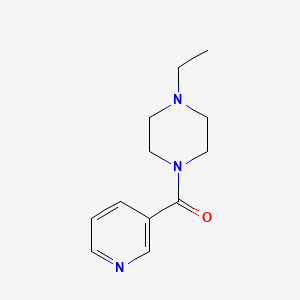
N,5-diethylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,5-diethylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N,5-diethylthiophene-2-carboxamide is not fully understood. However, it has been found to inhibit the growth of cancer cells, fungi, and bacteria. It is believed that this compound targets specific enzymes and proteins in these organisms, leading to their inhibition and eventual death.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. This compound has also been found to inhibit the growth of fungi and bacteria, leading to their death. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N,5-diethylthiophene-2-carboxamide in lab experiments is its effectiveness in inhibiting the growth of cancer cells, fungi, and bacteria. Additionally, this compound is relatively easy to synthesize using the method described above. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are various future directions for the use of N,5-diethylthiophene-2-carboxamide in scientific research. One direction is the development of cancer treatments using this compound. Further studies are needed to determine the specific enzymes and proteins targeted by this compound in cancer cells. Another direction is the development of antifungal and antibacterial drugs using this compound. Further studies are needed to determine the effectiveness of this compound against various strains of fungi and bacteria. Additionally, further studies are needed to determine the potential side effects and safe dosage of this compound for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has various potential applications in scientific research. It is synthesized using a specific method and has been found to have anticancer, antifungal, and antibacterial properties. Further studies are needed to determine the specific mechanisms of action, potential side effects, and safe dosage of this compound for use in humans. The future directions for the use of this compound in scientific research are promising and may lead to the development of new treatments for cancer, fungal infections, and bacterial infections.
合成法
N,5-diethylthiophene-2-carboxamide is synthesized using a specific method that involves the reaction of 2-bromo-5-diethylthiophene with ethylamine. The reaction occurs in the presence of a catalyst such as copper powder, and the product is purified using column chromatography. This method has been found to be effective in synthesizing this compound with high yield and purity.
科学的研究の応用
N,5-diethylthiophene-2-carboxamide has various potential applications in scientific research. It has been found to have anticancer properties and can be used in the development of cancer treatments. This compound has also been found to have potential as an antifungal agent and can be used in the development of antifungal drugs. Additionally, this compound has been found to have potential as an antibacterial agent and can be used in the development of antibacterial drugs.
特性
IUPAC Name |
N,5-diethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-7-5-6-8(12-7)9(11)10-4-2/h5-6H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKBFDLEBFYWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

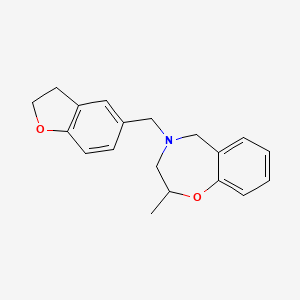
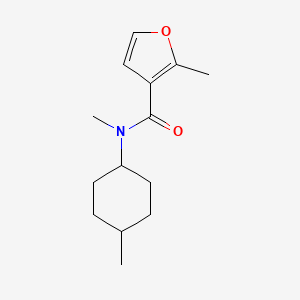
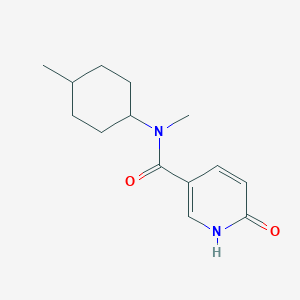
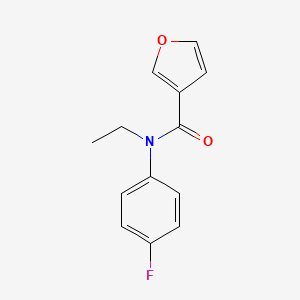
![Furan-3-yl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503828.png)

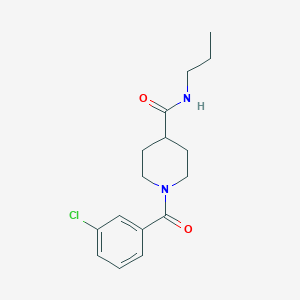
![3-(2-fluorophenyl)-5-[(2-phenoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B7503849.png)
![5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503863.png)
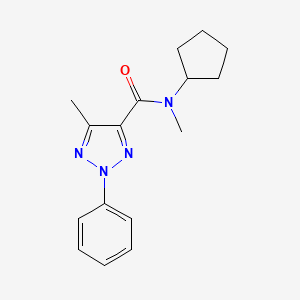

![N-[(3-chlorophenyl)methyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503883.png)
